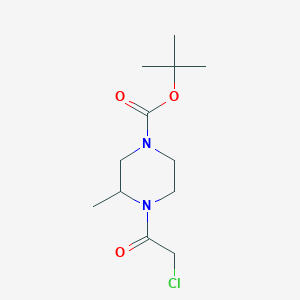

tert-Butyl 4-(2-chloroacetyl)-3-methylpiperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl 4-(2-chloroacetyl)-3-methylpiperazine-1-carboxylate is a chemical entity that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. While the provided papers do not directly discuss this specific compound, they do provide insights into related compounds and methodologies that could be relevant for understanding tert-Butyl 4-(2-chloroacetyl)-3-methylpiperazine-1-carboxylate.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate involves starting from L-alanine and involves resolution with O,O'-dibenzoyltartaric acid . Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved by a condensation reaction between carbamimide and 3-fluorobenzoic acid . These methods could potentially be adapted for the synthesis of tert-Butyl 4-(2-chloroacetyl)-3-methylpiperazine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray diffraction. For instance, the molecular structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate was determined, revealing the chair conformation of the piperazine ring and the dihedral angles between the pyrimidine and phenyl rings . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which affects its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives were reacted with L-selectride to yield hydroxypiperidine carboxylates . The study of these reactions provides insights into the functional group transformations and stereoselectivity that could be relevant for tert-Butyl 4-(2-chloroacetyl)-3-methylpiperazine-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic and thermal methods. For instance, the thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate provided insights into the stability and electronic structure of the compound . These analyses are essential for understanding the behavior of the compound under different conditions and its potential applications.

Scientific Research Applications

Histamine H4 Receptor Ligands Development

Research has explored the synthesis and optimization of ligands for the histamine H4 receptor (H4R), crucial for developing anti-inflammatory and analgesic agents. A study by Altenbach et al. (2008) involved systematic modifications of a pyrimidine hit identified in a high-throughput screening (HTS) campaign, leading to potent compounds with significant in vitro activity and efficacy in animal models of inflammation and pain (Altenbach et al., 2008).

NMR Tagging for High-Molecular-Weight Systems

Chen et al. (2015) demonstrated the use of O-tert-Butyltyrosine (Tby) as an NMR tag for studying high-molecular-weight systems. The tert-butyl group's singlet resonance provides a distinct and easily detectable signal in NMR spectra, facilitating the observation of protein structures and interactions, including the determination of ligand binding affinities (Chen et al., 2015).

Asymmetric Synthesis of Amines

Ellman et al. (2002) discussed the use of N-tert-Butanesulfinyl imines as intermediates for the asymmetric synthesis of a wide range of amines. These imines, activated by the tert-butanesulfinyl group, allow for the addition of various nucleophiles and serve as powerful chiral directing groups, facilitating the synthesis of enantioenriched amines with high efficiency (Ellman et al., 2002).

Antitumor Agents Development

da Silva et al. (2020) reported on the synthesis of novel 3-carboxyethyl 4-[(tert-butylamino)methyl]-N-arylpyrazole derivatives, demonstrating potent and selective antiproliferative activity against ovarian cancer cell lines. This study highlights the potential of tert-butyl-containing compounds in developing new therapeutic agents for cancer treatment (da Silva et al., 2020).

properties

IUPAC Name |

tert-butyl 4-(2-chloroacetyl)-3-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21ClN2O3/c1-9-8-14(11(17)18-12(2,3)4)5-6-15(9)10(16)7-13/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPOUWDIVMIHSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)CCl)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-chloroacetyl)-3-methylpiperazine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2548318.png)

![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl][4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2548320.png)

![N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2548335.png)

![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548337.png)